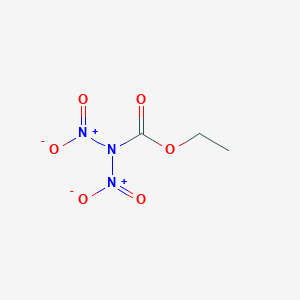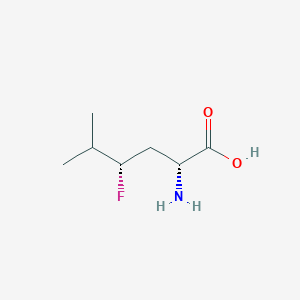
(S)-(4-Fluorophenyl)hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-Fluorophenyl)hydroxyacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. It is a chiral building block that can be used in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of (S)-(4-Fluorophenyl)hydroxyacetonitrile varies depending on the compound it is used to synthesize. For example, in the synthesis of dipeptidyl peptidase-4 inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which enhances its binding affinity to the enzyme and improves its pharmacological properties. Similarly, in the synthesis of selective serotonin reuptake inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which improves its selectivity for the serotonin transporter and reduces its side effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (S)-(4-Fluorophenyl)hydroxyacetonitrile vary depending on the compound it is used to synthesize. For example, dipeptidyl peptidase-4 inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. Selective serotonin reuptake inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve mood and reduce anxiety by increasing serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-(4-Fluorophenyl)hydroxyacetonitrile in lab experiments is that it can be easily synthesized with high enantiomeric purity. This allows for the synthesis of chiral compounds with improved pharmacological properties. However, one of the limitations of using (S)-(4-Fluorophenyl)hydroxyacetonitrile is that it can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of (S)-(4-Fluorophenyl)hydroxyacetonitrile in scientific research. One direction is the synthesis of new dipeptidyl peptidase-4 inhibitors with improved pharmacological properties. Another direction is the synthesis of new selective serotonin reuptake inhibitors with reduced side effects. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile could be used in the synthesis of new agrochemicals with improved efficacy and reduced environmental impact. Finally, the development of new synthetic methods for (S)-(4-Fluorophenyl)hydroxyacetonitrile could lead to improvements in its availability and cost-effectiveness.
Synthesemethoden
(S)-(4-Fluorophenyl)hydroxyacetonitrile can be synthesized by the reaction of (S)-4-fluorophenylglycine with thionyl chloride, followed by the addition of potassium cyanide and hydrolysis with aqueous sodium hydroxide. This method yields the desired product with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(S)-(4-Fluorophenyl)hydroxyacetonitrile has been extensively used in scientific research as a chiral building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of dipeptidyl peptidase-4, which is a target for the treatment of type 2 diabetes. It has also been used in the synthesis of selective serotonin reuptake inhibitors, which are used as antidepressants. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile has been used in the synthesis of agrochemicals such as fungicides and herbicides.
Eigenschaften
CAS-Nummer |
176485-58-8 |
|---|---|
Produktname |
(S)-(4-Fluorophenyl)hydroxyacetonitrile |
Molekularformel |
C8H6FNO |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1 |
InChI-Schlüssel |
UWDPUVCVIQXYQR-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](C#N)O)F |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Synonyme |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)









![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)


